Validated Morpholine Bioisostere: Linezolid Analogue Antibacterial Activity Retention (Class-Level Inference)
In a direct structural replacement study, the 2-oxa-6-azaspiro[3.3]heptane moiety was substituted for the morpholine ring in linezolid (1), a clinically validated oxazolidinone antibiotic [1]. The resulting azaspiro analogues retained comparable broad-spectrum antibacterial activity: Compound 22 exhibited IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively—values comparable to the parent drug linezolid [1]. This demonstrates that the 2-oxa-6-azaspiro[3.3]heptane scaffold preserves target binding while offering superior metabolic stability and lower lipophilicity [2].
| Evidence Dimension | Antibacterial activity retention after morpholine-to-2-oxa-6-azaspiro[3.3]heptane replacement |
|---|---|
| Target Compound Data | Compound 22: IC50 0.72 (E. coli), 0.51 (P. aeruginosa), 0.88 (S. aureus), 0.49 (B. subtilis) μg/mL |
| Comparator Or Baseline | Linezolid (parent drug with morpholine ring) |
| Quantified Difference | Comparable antibacterial activity; scaffold replacement preserves pharmacophore |
| Conditions | In vitro antibacterial panel; Gram-positive and Gram-negative bacteria |
Why This Matters
This class-level evidence demonstrates that the spirocyclic scaffold can functionally replace morpholine in a clinically relevant context, directly reducing the risk of scaffold-hopping failure in drug discovery programs.
- [1] Gadekar, P.K., et al. (2016). Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 122, 475-487. View Source
- [2] Sciencedirect abstract: The azaspiro analogue of morpholine, 2-oxa-6-azaspiro[3.3]heptanes, is better due to its improved chemical stability, lower lipophilicity, higher solubility and metabolic robustness over morpholine. View Source
